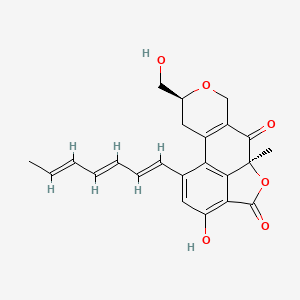

Acetosellin

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H22O6 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

(4S,9S)-15-[(1E,3E,5E)-hepta-1,3,5-trienyl]-13-hydroxy-4-(hydroxymethyl)-9-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),12,14-tetraene-8,11-dione |

InChI |

InChI=1S/C23H22O6/c1-3-4-5-6-7-8-13-9-17(25)19-20-18(13)15-10-14(11-24)28-12-16(15)21(26)23(20,2)29-22(19)27/h3-9,14,24-25H,10-12H2,1-2H3/b4-3+,6-5+,8-7+/t14-,23-/m0/s1 |

InChI Key |

ORBXWZSWCVYENA-FKWVPTGZSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C/C1=CC(=C2C3=C1C4=C(CO[C@@H](C4)CO)C(=O)[C@]3(OC2=O)C)O |

Canonical SMILES |

CC=CC=CC=CC1=CC(=C2C3=C1C4=C(COC(C4)CO)C(=O)C3(OC2=O)C)O |

Synonyms |

acetosellin |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies of Acetosellin

Phytochemical and Microbiological Investigations Leading to Acetosellin Identification

This compound was first identified as a novel yellow pigment from the mycelium of the mitosporic fungus Cercosporella acetosella. unimi.it This fungus was isolated as a pathogen responsible for leaf spots on the cosmopolitan weed Rumex acetosella, commonly known as sheep's sorrel. unimi.itmdpi.com The investigation was part of a broader effort to identify new bioactive compounds from phytopathogenic fungi. unimi.it The initial discovery involved cultivating the fungus on a large scale using a potato-dextrose-agar (PDA) medium. unimi.it

More recently, new derivatives, this compound A and this compound B, were isolated from Talaromyces pinophilus, an endophytic fungus residing in the plant Perilla frutescens. nih.gov This discovery highlights that the this compound scaffold can be produced by different fungal genera, expanding its known natural sources. nih.govresearchgate.net Azaphilones as a class, including this compound, are known to be produced by a wide range of fungal genera such as Penicillium, Aspergillus, and Chaetomium. researchgate.net The identification process for these compounds relies heavily on detailed spectroscopic analysis, including UV, NMR, and high-resolution mass spectrometry (HR-ESI-MS) to elucidate their complex structures. nih.gov

Table 1: Natural Fungal Sources of this compound and its Derivatives

| Compound | Fungal Source | Host/Substrate | Reference |

| This compound | Cercosporella acetosella | Rumex acetosella (Sheep's Sorrel) | unimi.it |

| This compound A | Talaromyces pinophilus WRH-1 | Perilla frutescens (L.) Britt. | nih.gov |

| This compound B | Talaromyces pinophilus WRH-1 | Perilla frutescens (L.) Britt. | nih.gov |

Advanced Chromatographic Techniques for this compound Isolation and Purification

The purification of this compound from crude fungal extracts necessitates the use of advanced chromatographic techniques to separate it from a complex mixture of other metabolites. unimi.it

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis and purification of natural products like this compound. wikipedia.orgoxfordindices.comopenaccessjournals.com It offers high resolution and sensitivity for separating components within a mixture. wikipedia.orgshimadzu.com For compounds such as azaphilones, reversed-phase HPLC is commonly employed. This method uses a nonpolar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. oxfordindices.com

A typical HPLC setup for the analysis of fungal pigments includes a pump to deliver the mobile phase, an injector, a column where separation occurs, and a detector (e.g., UV-Vis or Diode Array Detector [DAD]) to identify and quantify the separated compounds. wikipedia.orgshimadzu.com Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to provide structural information on the eluted compounds, which is crucial for identifying novel derivatives. evotec.com

Table 2: General HPLC Parameters for Azaphilone Analysis

| Parameter | Description | Common Application |

| Column Type | Reversed-phase (e.g., C18, C8) | Separation of moderately polar to nonpolar compounds. chromatographyonline.com |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Allows for the separation of compounds with a wide range of polarities. wikipedia.org |

| Detection | UV-Vis or Diode Array Detector (DAD) | Azaphilones have characteristic UV-Vis absorbance spectra. unimi.itresearchgate.net |

| Flow Rate | Analytical: 0.5-2.0 mL/min; Preparative: >10 mL/min | Adjusted based on column dimension and scale of separation. lcms.cz |

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the analyte. wikipedia.orgnih.gov This method is particularly advantageous for the purification of sensitive natural products. nih.gov In CCC, a liquid stationary phase is held in place by a centrifugal field, while a liquid mobile phase is pumped through it. wikipedia.org

The selection of a suitable biphasic solvent system is the most critical step in developing a CCC separation method. nih.gov For separating polar compounds, aqueous two-phase systems are often used. nih.gov High-speed countercurrent chromatography (HSCCC), an advanced form of CCC, has been successfully used for the purification of various fungal pigments, suggesting its applicability for this compound. researchgate.netnih.gov The technique's ability to handle crude extracts and achieve high sample recovery makes it a powerful tool in natural product isolation. wikipedia.org

Preparative-Scale Chromatography Strategies

The goal of preparative-scale chromatography is to isolate larger quantities of a pure compound for further study. chromatographyonline.comrotachrom.com The initial isolation of this compound involved preparative-layer chromatography (PLC) on silica (B1680970) gel after a preliminary fractionation using silica gel column chromatography. unimi.it

Modern preparative-scale strategies often involve scaling up an analytical HPLC method. lcms.cz This requires increasing the column diameter, mobile phase flow rate, and sample injection volume. lcms.cz The objective is to maximize throughput while maintaining adequate resolution to achieve the desired purity. chromatographyonline.com Preparative HPLC systems are equipped with larger columns and pumps capable of delivering high flow rates, along with fraction collectors to automatically collect the purified compound as it elutes. evotec.comlcms.cz These strategies are essential for obtaining the milligram-to-gram quantities of pure this compound needed for comprehensive biological and chemical characterization. evotec.com

Solid-Phase Extraction (SPE) Protocols for this compound Enrichment

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to concentrate and purify analytes from a liquid sample before further analysis. wikipedia.org It operates on the principles of chromatography, using a solid sorbent to retain either the analyte of interest or interfering matrix components. chromatographyonline.com

For the enrichment of this compound from a fungal culture filtrate or mycelial extract, a reversed-phase SPE protocol is typically employed. The general steps are as follows:

Conditioning: The sorbent (e.g., C18) is activated with a strong organic solvent like methanol, followed by equilibration with a weaker solvent like water. chromatographyonline.com

Loading: The aqueous sample extract is passed through the SPE cartridge. This compound, being a moderately nonpolar compound, will be retained on the nonpolar sorbent, while highly polar impurities like salts and sugars pass through. wikipedia.org

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining polar interferences. chromatographyonline.com

Elution: this compound is eluted from the sorbent using a small volume of a strong, nonpolar organic solvent, such as ethyl acetate (B1210297), acetonitrile, or methanol. wikipedia.org

This process not only purifies the analyte but also concentrates it into a smaller volume of a cleaner solvent, making it more suitable for subsequent high-resolution chromatographic analysis. A more recent development, dispersive solid-phase extraction (d-SPE), used in methods like QuEChERS, offers a faster alternative by mixing the sorbent directly with the sample extract. researchgate.netnih.gov

Crystallization Techniques for High-Purity this compound Acquisition

Crystallization is often the final step in the purification process, designed to obtain a compound in its highest possible purity as a crystalline solid. youtube.com The principle relies on the differences in solubility of the target compound and any remaining impurities in a given solvent at different temperatures. youtube.comyoutube.com

The general procedure for obtaining high-purity this compound crystals involves:

Solvent Selection: An appropriate solvent or solvent system is chosen. The ideal solvent will dissolve this compound when hot but have low solubility for it when cold.

Dissolution: The purified this compound, obtained after chromatography, is dissolved in the minimum amount of the hot solvent to form a saturated solution. youtube.com

Cooling: The solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of this compound drops, and the solution becomes supersaturated, leading to the formation of crystals. youtube.com Rapid cooling can lead to precipitation of amorphous solid rather than well-defined crystals.

Isolation: The formed crystals are separated from the remaining solvent (mother liquor) by filtration, typically under vacuum.

Drying: The crystals are dried to remove any residual solvent.

In its first isolation, this compound was obtained as a yellow solid with a melting point of 155–160°C, indicating it was acquired in a solid, likely crystalline, form. unimi.it Recrystallization, which involves repeating the process, can be performed to further enhance the purity of the final product. youtube.com

Biosynthetic Pathways and Precursor Analysis of Acetosellin

Investigative Methodologies for Acetosellin Biosynthesis Elucidation

The elucidation of how organisms construct complex molecules like this compound relies on a variety of sophisticated investigative techniques. These methodologies range from feeding isotopically labeled precursors to identify the origin of the carbon backbone to developing specific enzymatic tests that probe individual reaction steps.

Isotopic labeling is a foundational technique used to trace the metabolic fate of simple precursors into complex secondary metabolites. slideshare.netnih.gov For polyketides like this compound, experiments using ¹³C-labeled sodium acetate (B1210297) are crucial for confirming their biosynthetic origin and assembly pattern. thieme-connect.comnih.govasm.org

Fungi synthesize polyketides through the sequential condensation of acetyl-CoA and malonyl-CoA units, a process analogous to fatty acid synthesis. nih.govmdpi.com By feeding the producing organism, such as the marine-derived fungus Epicoccum nigrum, with ¹³C-labeled acetate, researchers can track the incorporation of the labeled carbon atoms into the final this compound structure using Nuclear Magnetic Resonance (NMR) spectroscopy. thieme-connect.comnih.gov

In a key study, ¹³C labeling was performed on solid cultures of Epicoccum nigrum to verify the hypothesis that this compound's structure arises from the assembly of two distinct polyketide chains. thieme-connect.com The pattern of ¹³C enrichment observed in the this compound molecule provides direct evidence of the polyketide pathway and confirms which carbon atoms originate from the carboxyl (C-1) or methyl (C-2) position of acetate. nih.govasm.org This method is a state-of-the-art approach for providing valuable information on the biosynthesis of natural products. researchgate.net

Table 1: Isotopic Labeling Precursors for Polyketide Biosynthesis

| Labeled Precursor | Purpose in this compound Biosynthesis Study | Detection Method | Expected Outcome |

|---|---|---|---|

| [1-¹³C]sodium acetate | To label the carbon atoms derived from the carboxyl group of acetyl-CoA. | ¹³C-NMR Spectroscopy | Enrichment at alternating carbon positions in both polyketide backbones. |

| [2-¹³C]sodium acetate | To label the carbon atoms derived from the methyl group of acetyl-CoA. | ¹³C-NMR Spectroscopy | Enrichment at the other set of alternating carbon positions. |

| [1,2-¹³C]sodium acetate | To demonstrate the intact incorporation of two-carbon acetate units. | ¹³C-NMR Spectroscopy | Observation of coupled ¹³C-¹³C signals (doublets) for adjacent carbons derived from the same acetate unit. |

For this compound biosynthesis, assays would need to be developed for the core polyketide synthases (PKSs) and the various tailoring enzymes (e.g., reductases, cyclases) that modify the initial polyketide chains. uni-bonn.de Although specific enzymatic assays for the this compound pathway have not been extensively detailed in the literature, they would likely follow established principles. uni-bonn.deplos.org

These assays often measure the consumption of a substrate or the formation of a product over time. wikipedia.org Common methods include:

Spectrophotometric Assays: These measure changes in light absorbance. For example, if a reaction involves the oxidation or reduction of nucleotide cofactors like NADH or NADPH, the change in absorbance at 340 nm can be monitored. biocompare.com

Fluorometric Assays: These are highly sensitive assays that detect changes in fluorescence. wikipedia.org A synthetic substrate can be designed to release a fluorescent molecule upon being processed by the enzyme of interest. nih.gov

Chromatographic Assays: Methods like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the specific product of an enzymatic reaction from the substrate and other components. wikipedia.org

Developing these assays is essential to confirm the precise function of enzymes identified within the biosynthetic gene cluster and to reconstitute steps of the pathway in vitro. nih.gov

Isotopic Labeling Studies and Tracer Experiments (e.g., <sup>13</sup>C-labeled sodium acetate)

Proposed this compound Biosynthetic Intermediates and Pathways

The biosynthesis of this compound is proposed to originate from the condensation of two different polyketide-derived intermediates. rsc.orgnih.govsemanticscholar.org The pathway highlights a convergent assembly process, which is a sophisticated strategy for building molecular complexity.

The proposed biogenetic pathway is as follows:

Chain Assembly: Two separate polyketide chains are synthesized by polyketide synthases. rsc.orgnih.gov One is a pentaketide (B10854585) (intermediate 311 ) and the other is a tetraketide (intermediate 312 ). rsc.org

Condensation: These two chains condense to form a key intermediate, Epicocconone (310) . rsc.orgnih.govsemanticscholar.org

Final Assembly: Epicocconone then undergoes reduction and subsequent cyclization, which forms the characteristic naphthopyran moiety of the final This compound (309) molecule. rsc.orgnih.gov

This proposed pathway is based on the known chemistry of related azaphilone compounds and is supported by the isotopic labeling data. thieme-connect.comuni-bonn.de

Table 2: Proposed Biosynthetic Intermediates of this compound

| Compound Number | Compound Name/Type | Proposed Role in Pathway |

|---|---|---|

| 311 | Polyketide Intermediate 1 | First precursor chain (pentaketide). rsc.org |

| 312 | Polyketide Intermediate 2 | Second precursor chain (tetraketide). rsc.org |

| 310 | Epicocconone | Central intermediate formed by the condensation of 311 and 312. rsc.orgnih.gov |

| 309 | This compound | Final product, formed after reduction and cyclization of Epicocconone. rsc.orgnih.gov |

Regulation of this compound Biosynthesis in Source Organisms

The biosynthesis of secondary metabolites like this compound in fungi is a complex process, influenced by a variety of genetic and environmental factors. While specific regulatory mechanisms for this compound are not extensively detailed in current research, the general principles governing polyketide and other secondary metabolite production in fungi, particularly in the source organism Epicoccum nigrum, provide a framework for understanding its regulation.

Fungal secondary metabolite biosynthesis is often orchestrated by gene clusters, which contain the genes for the core synthesizing enzymes (like polyketide synthases), tailoring enzymes, and regulatory proteins. The expression of these gene clusters is tightly controlled in response to developmental stages and environmental cues.

Genetic Regulation

The production of azaphilones, the class of compounds to which this compound belongs, is known to be controlled by pathway-specific transcription factors. These regulators, often located within the biosynthetic gene cluster, can activate or repress the expression of the entire set of genes required for the synthesis of the final product. While the specific gene cluster and transcription factors for this compound have not been explicitly identified and characterized in the available literature, research on other fungal polyketides suggests that a similar regulatory logic applies. For instance, studies on other fungi have utilized tools like antiSMASH for genome mining to identify putative secondary metabolite biosynthetic gene clusters. secondarymetabolites.org

Environmental Factors

The production of pigments and other secondary metabolites in Epicoccum nigrum is known to be sensitive to environmental conditions. These factors can significantly impact the growth of the fungus and the activity of the biosynthetic pathways.

Light: Light is a critical environmental cue for many fungi. In Epicoccum nigrum, pigment production is influenced by light. wikipedia.org Studies on the fungus have shown that it can sense and respond differently to various light wavelengths, affecting both growth and sporulation. researchgate.net For example, red light has been observed to promote radial growth. researchgate.net

Temperature: Temperature is another crucial factor. The optimal growth temperature for Epicoccum nigrum is reported to be between 23–28 °C. wikipedia.org Different strains may have slightly different optimal temperature ranges for growth and secondary metabolite production.

pH: The pH of the growth medium also plays a significant role. The ideal pH for the growth of Epicoccum nigrum ranges from 5.0 to 6.0. wikipedia.org

Nutrient Availability: The composition of the growth medium, particularly the sources and availability of carbon and nitrogen, can profoundly affect secondary metabolite production. In fungi, nutrient limitation, such as nitrogen or phosphate (B84403) scarcity, often triggers the onset of secondary metabolism. nih.govmdpi.comresearchgate.netfrontiersin.org For Epicoccum nigrum, different carbon and nitrogen sources have been shown to influence its growth and sporulation. For instance, starch as a carbon source was found to increase radial growth, while sucrose (B13894) influenced sporulation. researchgate.net Among nitrogen sources, peptone was observed to significantly enhance both radial growth and sporulation. researchgate.net

The following table summarizes the influence of various environmental factors on the growth and sporulation of Epicoccum nigrum, which are often linked to secondary metabolite production.

| Factor | Condition | Observed Effect on Epicoccum nigrum |

| Temperature | 23–28 °C | Optimal for growth wikipedia.org |

| pH | 5.0–6.0 | Ideal for growth wikipedia.org |

| Light | Red light | Enhanced radial growth researchgate.net |

| Carbon Source | Starch | Increased radial growth researchgate.net |

| Sucrose | Influenced sporulation researchgate.net | |

| Nitrogen Source | Peptone | Significantly increased radial growth and sporulation researchgate.net |

Synthetic Approaches to Acetosellin and Its Analogs

Total Synthesis Strategies for Acetosellin

The construction of the intricate architecture of this compound and its analogs necessitates sophisticated and efficient synthetic routes. Research in this area has led to the development of several powerful strategies, often featuring chemoenzymatic and stereodivergent approaches to access these biologically active molecules. nih.govnih.gov

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. nih.govrsc.org The structure of this compound, a reduced azaphilone metabolite isolated from Cercosporella acetosella, possesses a unique naphthopyran skeleton linked to a conjugated polyene chain. researchgate.netunimi.it

A hypothetical retrosynthetic analysis of the this compound core (a 6H-isochromene ring system) would logically disconnect the molecule at key bonds that can be formed using reliable chemical reactions. lookchem.com A common strategy for azaphilone synthesis involves the cycloisomerization of an o-alkynylbenzaldehyde precursor. lookchem.com This leads to a key disconnection of the pyran ring, simplifying the target to a substituted benzaldehyde (B42025) and an alkyne side chain. This approach allows for the introduction of diversity in the side chain through the use of various alkynes in a Sonogashira coupling reaction. lookchem.com

A plausible retrosynthetic pathway for a generic azaphilone core is shown below:

Figure 1: Hypothetical Retrosynthetic Analysis of an Azaphilone Core

This retrosynthetic scheme illustrates a common strategy for constructing the azaphilone core, breaking it down into simpler aromatic and alkyne fragments. lookchem.com

Another powerful strategy, particularly for establishing the chiral quaternary center, involves the oxidative dearomatization of a phenolic precursor. nih.gov This has been successfully applied in the synthesis of related azaphilone natural products and represents a key potential step in an enantioselective synthesis of this compound. nih.govcapes.gov.br

The absolute configuration of this compound has been determined, revealing a chiral quaternary center at C-8. researchgate.netunimi.it The control of stereochemistry is therefore a critical aspect of its synthesis. Stereoselective synthesis aims to preferentially form one stereoisomer over another. mdpi.com

A pivotal transformation in the synthesis of many chiral azaphilones is the asymmetric oxidative dearomatization of planar phenolic precursors. nih.gov This method can establish the C-8 stereocenter with high enantioselectivity. Two main approaches have proven effective:

Chiral Small-Molecule Catalysis : Copper-mediated asymmetric dearomatization using chiral ligands, such as (+)-sparteine surrogates, has been employed to synthesize azaphilones like (+)-sclerotiorin with the natural (R)-configuration. capes.gov.brchemistryviews.org

Biocatalysis : Flavin-dependent monooxygenases (FDMOs) have emerged as powerful biocatalysts for the site- and stereoselective oxidative dearomatization of resorcinol (B1680541) compounds. nih.govumich.edu By selecting the appropriate enzyme, such as AzaH or AfoD, either enantiomer of the azaphilone core can be accessed, enabling stereodivergent synthesis. nih.gov This chemoenzymatic approach was used in the first total syntheses of azaphilones like trichoflectin (B1237355) and deflectin-1a. nih.govnih.gov

The stereochemistry of the polyene side chain would likely be controlled through stereoselective olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, which are well-established methods for forming carbon-carbon double bonds with defined geometry. nih.gov

Table 1: Key Stereoselective Reactions in Azaphilone Synthesis

| Reaction | Purpose | Catalyst/Reagent Example | Target Analog Example | Citation |

| Asymmetric Oxidative Dearomatization | Establish chiral quaternary center | Chiral Vanadium Catalyst | Chaetoglobin A | chemistryviews.org |

| Biocatalytic Oxidative Dearomatization | Enantiodivergent synthesis of chiral core | Flavin-dependent monooxygenase (e.g., AzaH) | Trichoflectin | nih.govnih.gov |

| Horner-Wadsworth-Emmons Reaction | Stereoselective alkene formation | Lithium phosphonate | Octalactin A | nih.gov |

In multistep organic synthesis, protecting groups are often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. capes.gov.brnih.gov A good protecting group must be easy to install, stable to the reaction conditions, and easy to remove selectively. nih.gov

The structure of this compound contains two hydroxyl groups (one phenolic, one alcoholic) and an unsaturated lactone. unimi.it In a total synthesis, the phenolic hydroxyl group would likely require protection during various steps, such as organometallic additions or reactions involving strong bases.

Common protecting groups for hydroxyls in the context of polyketide synthesis include:

Silyl ethers (e.g., TBS, TIPS): These are robust and can be selectively removed with fluoride (B91410) sources. acs.org

Methyl ethers : While very stable, their removal requires harsh conditions (e.g., BBr₃), making them less ideal for late-stage deprotection. utexas.edu

Acetyl esters : Easily installed and removed by hydrolysis, but may not be stable to all conditions. capes.gov.br

The assembly of a complex molecule like this compound can be approached through two primary strategies: linear and convergent synthesis. tandfonline.comfrontiersin.org

The synthesis of dimeric azaphilone alkaloids, such as chaetoglobin A, provides a clear example of a convergent approach. In this synthesis, a monomer unit is first prepared and then two units are joined via a diastereoselective oxidative phenol (B47542) coupling. chemistryviews.org For this compound, a convergent strategy could involve the separate synthesis of the naphthopyran core and the conjugated polyene side chain, followed by their coupling. This contrasts with a linear approach where the side chain might be built out step-by-step from a pre-formed aromatic core.

Table 2: Comparison of Linear and Convergent Synthesis

| Feature | Linear Synthesis | Convergent Synthesis | Citation |

| Strategy | Step-by-step assembly in a single sequence (A → B → C → Target) | Independent synthesis of fragments followed by late-stage coupling (A → B; C → D; B + D → Target) | utexas.edu |

| Efficiency | Overall yield drops significantly with each step | Generally higher overall yield for complex targets | frontiersin.org |

| Flexibility | Less flexible; an early mistake impacts all subsequent steps | More flexible; allows for optimization of fragment syntheses independently | frontiersin.org |

| Application | Simpler for less complex molecules | Preferred for complex molecules like dendrimers, proteins, and many natural products | utexas.edu |

Protecting Group Strategies in Complex this compound Synthesis

Semisynthesis and Derivatization of this compound

Semisynthesis is a powerful strategy that uses a natural product, isolated from a natural source, as a starting material for chemical modifications. acs.orgacs.org This approach can be more efficient than total synthesis for producing analogs, as nature has already performed the complex task of assembling the core scaffold. acs.org Given that this compound can be isolated from fungal cultures, it is an ideal candidate for semisynthetic modification to explore its structure-activity relationship. unimi.it

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of synthetic and medicinal chemistry. solubilityofthings.comslideshare.net The various functional groups present in this compound—hydroxyls, a lactone, a conjugated diene, and an aromatic ring—serve as handles for chemical modification. unimi.it

Potential derivatizations of this compound via FGI include:

Hydroxyl Groups : The two hydroxyl groups can be readily modified. Acetylation to form a diacetyl derivative and methylation of the phenolic hydroxyl have been reported in the original structure elucidation of this compound. unimi.it Other esterification or etherification reactions could produce a wide range of analogs.

Unsaturated Lactone : The lactone could be reduced to the corresponding diol. Alternatively, reaction with amines could open the lactone ring to form amides, a transformation that could also incorporate a nitrogen atom, as seen in nitrogenated azaphilones. rsc.org

Conjugated Polyene Side Chain : The double bonds in the side chain could be selectively hydrogenated to produce more saturated analogs. Epoxidation of the double bonds is another possibility, leading to structures with new stereocenters and altered biological activity.

Aromatic Ring : While the aromatic ring is electron-rich, its existing substitution pattern might make further selective functionalization, such as halogenation, challenging. However, methods for late-stage C-H functionalization could potentially be applied. frontiersin.org

These modifications allow for the systematic alteration of the molecule's properties, such as polarity, steric bulk, and hydrogen-bonding capacity, which can be crucial for optimizing biological activity. solubilityofthings.com

Strategies for Introducing Novel Moieties onto this compound

The core structure of this compound, being a member of the azaphilone family, offers several reactive sites for synthetic modification. While extensive synthetic campaigns focused solely on this compound are not widely documented, the strategies developed for the broader azaphilone class are directly applicable for introducing novel moieties. These approaches aim to functionalize the scaffold at various positions to explore new chemical space and modulate biological activity.

A primary strategy involves a series of coupling and functionalization reactions to build a library of diverse analogs from a common core. nih.gov This can be envisioned in a stepwise manner:

Sonogashira Coupling: To introduce diversity at the C3-position, an o-alkynylbenzaldehyde derivative can be synthesized via Sonogashira coupling of a bromo-benzaldehyde with various terminal alkynes. nih.gov This allows for the incorporation of a wide range of aryl, heteroaryl, or alkyl groups (R1 diversity).

Oxidative Dearomatization and Cycloisomerization: The resulting alkynyl benzaldehydes can then undergo oxidative dearomatization followed by a buffer-mediated cycloisomerization to form the fundamental azaphilone core structure. nih.gov

C5-Position Functionalization: The C5 position of the azaphilone core is amenable to further modification. Bromination of this site, followed by a Stille cross-coupling reaction, can introduce a second point of diversity (R2). nih.gov

C5-Acetoxylation: A novel modification involves the direct acetoxylation of the C5 position. This can be achieved by reacting the azaphilone scaffold with acetic acid/acetic anhydride (B1165640) in the presence of phenyliodine diacetate (PIDA). nih.gov

Acylation: The tertiary alcohol present on the bicyclic core is a key handle for introducing ester functionalities (a third point of diversity) through acylation with various acyl chlorides or anhydrides. nih.gov

Amine Condensation: A well-established reaction for azaphilones is their aminophilic reaction with primary amines. frontiersin.org This proceeds via a ring-opening/ring-closure mechanism, exchanging the pyran oxygen for a nitrogen atom to yield vinylogous γ-pyridones. researchgate.net This reaction introduces further diversity elements into the scaffold. nih.gov

In addition to synthetic modifications, biosynthetic studies have identified naturally occurring derivatives. Research on the marine-derived fungus Epicoccum nigrum led to the isolation and structure elucidation of a new this compound derivative alongside this compound itself. pau.edu.truni-bonn.deresearchgate.net This highlights nature's own strategies for generating structural diversity around the this compound core.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry, aimed at establishing Structure-Activity Relationships (SAR). An SAR study systematically investigates how changes in a molecule's structure affect its biological activity, providing critical insights for optimizing a lead compound. For the azaphilone class, to which this compound belongs, SAR studies have been instrumental in identifying key structural features required for bioactivity.

A case study on the azaphilone sclerotiorin (B1681566) illustrates this process effectively. Sclerotiorin itself has weak antifungal activity. acs.org To improve upon this, several series of analogs were designed and synthesized to probe the importance of different substituents. The syntheses utilized a Sonogashira cross-coupling to build the necessary precursors, followed by cycloisomerization and oxidation to form the azaphilone core. acs.org The resulting analogs were then tested against a panel of fungal pathogens. acs.org

The preliminary SAR from this study revealed several crucial findings:

Substituents at the C5-position, such as chlorine or bromine, were critical for antifungal activity. acs.org

The nature of the group at the C3-position (specifically, a phenyl group and its substitution pattern) also significantly contributed to the observed activity. acs.org

Modification of the quaternary center, such as replacing the acetoxy group with a free hydroxyl, retained biological activity. acs.org

Conversely, analogs with a methyl substituent at the C1-position showed reduced activity. acs.org

This systematic approach led to the discovery of several sclerotiorin analogs with simpler structures but greater antifungal potency than the parent natural product. acs.org Such studies provide a clear blueprint for how a similar SAR campaign could be conducted on this compound to identify its key pharmacophoric features and develop derivatives with enhanced or novel biological activities.

Research Findings on Sclerotiorin Analog SAR

| Compound | R1 | R2 | X | Antifungal Activity (General) |

|---|---|---|---|---|

| Sclerotiorin | -COCH3 | -CH3 | Cl | Weak |

| 3a1 | -COCH3 | -H | Cl | Promising Candidate |

| 3d2 | -COCH3 | -H | Br | Promising Candidate |

| 3e2 | -COCH3 | -H | Br | Promising Candidate |

| 3f2 | -COCH3 | -H | Br | Promising Candidate |

| 3k2 | -H | -H | Br | Promising Candidate |

Data sourced from a study on sclerotiorin analogs and their activity against seven fungal pathogens. acs.org "Promising Candidate" indicates significantly greater activity than the parent compound, sclerotiorin.

Design Principles for this compound Analogs

The design of this compound analogs, and azaphilone analogs in general, is guided by several core principles of medicinal chemistry and natural product synthesis. These principles aim to efficiently explore chemical space to identify compounds with improved properties.

Natural Product Scaffold-Based Design: The foundational principle is the use of the this compound (azaphilone) core as a privileged scaffold. Natural products are evolutionarily selected to interact with biological macromolecules, and using their core structures as a starting point is a validated strategy for discovering new bioactive agents. nih.gov The synthesis of libraries based on this scaffold aims to leverage its inherent biological relevance. acs.org

Diversity-Oriented Synthesis (DOS): A key objective is to generate maximum structural diversity from a common intermediate. The synthetic strategy for azaphilone libraries was explicitly designed to create "orthogonal diversification points." nih.gov This means that different regions of the molecule can be modified independently without interfering with other modifications, allowing for the systematic projection of diversity elements into the four sectors of the azaphilone core. acs.orgnih.gov

SAR-Guided Iterative Design: As initial biological data becomes available, it informs the design of the next generation of analogs. For instance, the finding that a halogen at the C5-position of sclerotiorin was crucial for antifungal activity would guide a chemist to synthesize more analogs with different halogens or other electron-withdrawing groups at that position to fine-tune the effect. acs.org This iterative cycle of design, synthesis, and testing is fundamental to lead optimization.

Biomimetic and Biosynthetic-Guided Synthesis: Understanding the biosynthetic pathway of a natural product can inspire synthetic strategies. researchgate.net Furthermore, the discovery of naturally occurring derivatives, such as the new this compound derivative found by Hufendiek et al., provides validated examples of tolerated structural modifications that can guide synthetic efforts. uni-bonn.de

Combinatorial Chemistry Approaches to this compound Analog Libraries

Combinatorial chemistry provides a powerful set of tools for rapidly generating large numbers of compounds, known as chemical libraries, for high-throughput screening. nih.gov This approach has been successfully applied to the azaphilone scaffold, demonstrating a clear path for the creation of this compound analog libraries.

The synthesis of azaphilone-based chemical libraries has been reported, outlining a systematic approach to generate three distinct sub-libraries (or "chemsets") from a common core. nih.govacs.org The strategy was designed for library production:

Chemset 1 (Core Scaffolds): A foundational library of azaphilone cores was created with diversity at the R1 (via Sonogashira coupling) and R2 (via Stille coupling) positions. nih.gov This provides a collection of unique, functionalized scaffolds.

Chemset 2 (Acylated Analogs): A selection of compounds from Chemset 1 was further diversified by acylating the tertiary alcohol. This created a library of ester derivatives, exploring how modifications at this site impact activity. nih.gov

Chemset 3 (Vinylogous Pyridones): Select members from the previous sets were used in condensation reactions with a variety of primary amines to afford a library of vinylogous 4-pyridones. nih.gov This sub-library introduces significant structural changes to the core heterocyclic system.

This multi-tiered approach allows for the projection of diversity elements across four different sectors of the azaphilone molecule, creating a comprehensive library for probing biological interactions. nih.gov

In addition to purely chemical synthesis, a "diversity-oriented combinatorial biosynthesis" approach has been explored. acs.org This method involves the shuffling of polyketide synthase (PKS) enzyme subunits, which are responsible for building the polyketide backbone of natural products. By combining PKS subunits from different biosynthetic pathways (in this case, those for benzenediol lactones and azaphilones), researchers were able to generate unprecedented hybrid polyketide scaffolds that contain structural motifs from both parent families. acs.org This bio-combinatorial strategy represents an innovative frontier for generating novel this compound-related structures that may not be readily accessible through traditional synthesis.

Advanced Spectroscopic and Analytical Characterization of Acetosellin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Acetosellin

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. escholarship.orgprinceton.edu The structure of this compound, a new yellow pigment isolated from the mycelium of Cercosporella acetosella, was determined through extensive spectroscopic investigations, including 1D and 2D NMR experiments. conicet.gov.ar The molecular formula of this compound was established as C₂₃H₂₂O₆. conicet.gov.ar

The ¹H NMR and ¹³C NMR spectra provide the fundamental information for assigning the protons and carbons in the molecule. The chemical shifts observed in the spectra are indicative of the electronic environment of each nucleus, allowing for the initial mapping of the molecular structure. For this compound, the NMR data was recorded in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 63.77 (t) | |

| 1' | 135.44 (d) | |

| 2' | 134.21 (d) | |

| 3 | 74.21 (d) | |

| 3' | 131.88 (d) | |

| 4 | 32.04 (t) | |

| 4' | 131.50 (d) | |

| 5 | 157.78 (s) | |

| 5' | 130.51 (d) | |

| 6 | 130.51 (s) | |

| 6' | 124.24 (d) | |

| 7 | 146.84 (s) | |

| 7' | 18.18 (q) | |

| 8 | 84.79 (s) | |

| 9 | 196.71 (s) | |

| 10 | 117.72 (s) | |

| 11 | 164.21 (s) | |

| 12 | 109.03 (s) | |

| 13 | 146.50 (s) | |

| 14 | 119.19 (d) | |

| 15 | 144.94 (s) | |

| 16 | 28.78 (q) | |

| 17 | 63.77 (t) |

Data sourced from Nasini, G., et al. (2002). conicet.gov.ar

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) in this compound Analysis

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex NMR spectra of natural products like this compound. nih.gov These experiments reveal correlations between nuclei, providing information about connectivity and spatial proximity.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two to three bonds. princeton.edusdsu.edu For this compound, COSY would reveal the sequence of protons in the conjugated polyene chain and other coupled systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to their attached carbons. sdsu.educolumbia.edu By correlating the assigned proton signals with their corresponding carbon signals from the ¹³C NMR spectrum, the carbon framework can be constructed piece by piece.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). sdsu.educolumbia.edu HMBC is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons, which lack directly attached protons. For instance, in this compound, HMBC would be used to connect the polyene chain to the naphthopyranone core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. nih.gov NOESY is particularly important for determining the stereochemistry and absolute configuration of a molecule. In the structural elucidation of this compound, NOE experiments were critical in determining its absolute configuration. conicet.gov.ar

While a detailed public record of the full 2D NMR correlation data for this compound is not available, the application of these standard techniques was fundamental to its structural determination. conicet.gov.ar

Solid-State NMR Applications for this compound Polymorphs

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and properties of solid materials, including different crystalline forms or polymorphs. nih.govnih.gov Polymorphism is a critical aspect in pharmaceutical sciences, as different polymorphs of a drug can exhibit different physical properties. irispublishers.com

Information about the crystal structure of a compound is lost when it is dissolved in a solvent for traditional solution-state NMR. mdpi.com However, ssNMR can readily study and differentiate crystal forms. mdpi.com For a polyketide like this compound, ssNMR could be used to:

Identify and differentiate polymorphs: Different crystal packing arrangements in polymorphs lead to distinct chemical shifts and peak multiplicities in ssNMR spectra. irispublishers.com

Characterize amorphous forms: ssNMR can provide structural information on amorphous (non-crystalline) solids for which single-crystal X-ray diffraction is not possible. uni-ruse.bg

Study molecular dynamics: ssNMR can probe the motion of molecules within the solid state.

Although no specific studies on the solid-state NMR of this compound polymorphs have been published, this technique remains a valuable tool for the comprehensive solid-state characterization of this and other natural products.

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netacs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million, which allows for the determination of the elemental composition of a molecule. irispublishers.comutah.edu For this compound, Electron Ionization Mass Spectrometry (EIMS) and Chemical Ionization Mass Spectrometry (CIMS) showed a molecular ion at an m/z of 394. conicet.gov.ar This corresponds to the molecular formula C₂₃H₂₂O₆, a determination made possible by the precision of HRMS. conicet.gov.arutah.edu This accurate mass is a critical piece of data in the initial stages of structure elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis of this compound

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of fragment ions. nih.govacs.org This fragmentation pattern provides valuable structural information. The structure of this compound was determined in part by high-resolution tandem mass spectrometry. researchgate.net

Chromatography-Mass Spectrometry (LC-MS, GC-MS) for this compound Profiling

Combining chromatography with mass spectrometry allows for the separation of complex mixtures and the identification and quantification of individual components.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is well-suited for the analysis of non-volatile and thermally labile compounds like many natural products. acs.orgcareerendeavour.com LC-MS is a powerful tool for profiling the secondary metabolites produced by fungi. nih.govnih.gov An LC-MS analysis of an extract from Cercosporella acetosella would be used to separate this compound from other co-occurring metabolites, allowing for its quantification and further characterization. The use of tandem mass spectrometry (LC-MS/MS) would provide both separation and structural information simultaneously. scielo.br

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is ideal for the analysis of volatile and semi-volatile compounds. researchgate.netresearchgate.net While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, this technique could be used to analyze smaller, more volatile degradation products or related compounds in the biosynthetic pathway. conicet.gov.ar Derivatization can be employed to increase the volatility of compounds for GC-MS analysis. conicet.gov.ar

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Fingerprinting

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the structural elucidation and fingerprinting of organic compounds like this compound. These methods provide information about the functional groups present and the extent of conjugated systems within the molecule.

Infrared (IR) Spectroscopy probes the vibrational frequencies of covalent bonds. cognitoedu.orglibretexts.org When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. chemistrystudent.com This absorption pattern is unique to the molecule's structure, creating a "fingerprint." The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. The region from 1450 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region, which shows a complex pattern unique to the specific molecule. libretexts.org

Key functional groups in this compound and their expected IR absorption ranges are detailed in the table below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H stretch | 3600 - 3200 (broad) |

| Carbonyl (Ester) | C=O stretch | 1750 - 1735 |

| Carbonyl (Ketone) | C=O stretch | 1725 - 1705 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Alkane C-H | C-H stretch | 3000 - 2850 |

| Ester C-O | C-O stretch | 1300 - 1000 |

This table presents generalized, expected absorption ranges for the functional groups present in this compound. Actual values can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for identifying chromophores, which are parts of a molecule that absorb light. Conjugated systems, such as the aromatic ring and carbonyl groups in this compound, are primary chromophores. The wavelength of maximum absorbance (λmax) provides information about the extent of conjugation. While isolated chromophores absorb at shorter wavelengths, conjugation shifts the absorption to longer, more easily detectable wavelengths. msu.edu For this compound, the presence of the substituted chromanone core would result in characteristic absorption bands in the UV region.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute stereochemistry of a chiral molecule. springernature.comsoton.ac.uk The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom can be determined. researchgate.net

For chiral molecules, X-ray crystallography can distinguish between enantiomers through the anomalous dispersion effect. mit.edu This phenomenon, which is a result of the resonant scattering of X-rays by electrons, causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The analysis of these differences allows for the unambiguous assignment of the absolute configuration (R/S) at each stereocenter.

The successful application of X-ray crystallography for this compound would require the following steps:

Crystallization: A high-quality single crystal of enantiomerically pure this compound must be grown. This is often a significant challenge for natural products. researchgate.net

Data Collection: The crystal is mounted in an X-ray diffractometer, and a complete set of diffraction data is collected.

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified using the Flack parameter. chem-soc.si A Flack parameter value close to zero for the correct enantiomer confirms the assignment with high confidence. chem-soc.si

While this technique is considered the "gold standard," its primary limitation is the prerequisite of a suitable single crystal, which may not always be obtainable. springernature.comresearchgate.net Recent advancements have made it possible to determine the absolute configuration of light-atom molecules (containing no elements heavier than oxygen) with greater confidence, which is relevant for this compound. mit.edu Publicly available search results did not yield a specific crystal structure for this compound.

Chiroptical Spectroscopy (CD/ORD) for this compound Stereochemical Assignments (e.g., ECD calculation)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. saschirality.orgnsf.gov These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive tools for assigning the absolute configuration of chiral molecules in solution. nih.gov

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light as a function of wavelength. ntu.edu.sg A CD spectrum is only produced by a chiral molecule containing a chromophore in or near the stereogenic center. The resulting spectrum, with positive or negative peaks known as Cotton effects, is highly sensitive to the molecule's stereochemistry. slideshare.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org A plain ORD curve shows a gradual change in rotation, while a curve with peaks and troughs in the vicinity of a chromophore's absorption band is known as a Cotton effect curve, which is directly related to the CD spectrum. slideshare.net

For a complex molecule like this compound, experimental CD spectra can be compared with those of structurally related compounds of known stereochemistry. However, a more robust and modern approach involves the comparison of the experimental spectrum with a theoretically calculated spectrum.

Electronic Circular Dichroism (ECD) Calculation: This computational method has become a cornerstone in determining the absolute configuration of natural products. nih.gov The process generally involves:

Conformational Search: Identifying all low-energy conformers of the molecule using computational chemistry methods.

TDDFT Calculation: For each stable conformer, the ECD spectrum is calculated using Time-Dependent Density Functional Theory (TDDFT). faccts.deresearchgate.net

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate the final theoretical ECD spectrum.

Comparison: The theoretical spectrum is compared to the experimental CD spectrum. A good match allows for the confident assignment of the absolute configuration of the molecule. nih.gov

While specific experimental or calculated ECD data for this compound were not found in the searched literature, this technique has been used to determine the absolute configuration of other metabolites from Epicoccum nigrum, the fungus that produces this compound. researchgate.net

| Technique | Principle | Application to this compound |

| IR Spectroscopy | Measures vibrational frequencies of covalent bonds. cognitoedu.org | Identifies functional groups (e.g., -OH, C=O, C-O) and provides a unique molecular fingerprint. |

| UV-Vis Spectroscopy | Measures electronic transitions in chromophores. msu.edu | Characterizes the conjugated chromanone system. |

| X-ray Crystallography | Measures diffraction of X-rays by a single crystal. springernature.com | Would provide unambiguous determination of the 3D structure and absolute stereochemistry, if a suitable crystal can be grown. |

| CD/ORD Spectroscopy | Measures differential interaction with circularly polarized light. saschirality.org | Provides data on the stereochemistry of the chiral center. |

| ECD Calculation | Computationally predicts the CD spectrum. nih.gov | Allows for the assignment of absolute configuration by matching the calculated spectrum with the experimental one. |

Hyphenated Techniques for this compound Detection and Quantification in Complex Matrices

Hyphenated analytical techniques, which combine a separation method with a detection method, are essential for the analysis of specific compounds within complex mixtures like biological extracts. chromatographyonline.com

LC-UV-MS Coupled Systems

Liquid Chromatography-Ultraviolet-Mass Spectrometry (LC-UV-MS) is a powerful combination for the analysis of non-volatile compounds in complex matrices. sigmaaldrich.com

Liquid Chromatography (LC): The sample is first injected into an LC system, where components are separated based on their affinity for a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, reversed-phase LC would be a common choice.

UV Detection: As the separated components elute from the column, they pass through a UV detector. This provides a chromatogram and quantitative data for compounds that absorb UV light, such as this compound with its chromanone core. thermofisher.com

Mass Spectrometry (MS): After UV detection, the eluent is directed into a mass spectrometer. The MS ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing highly specific detection and molecular weight information. nih.gov This allows for the confident identification of this compound even if it co-elutes with other compounds.

This technique is ideal for creating a chemical profile of a fungal extract and quantifying the amount of this compound present. The combination of retention time (from LC), UV absorbance, and mass (from MS) provides very high confidence in the identification and quantification of the target analyte. sigmaaldrich.comshodex.com

GC-MS/MS Methodologies

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS) is another highly sensitive and selective technique, primarily used for volatile and semi-volatile compounds. technologynetworks.comeag.com

Gas Chromatography (GC): The sample is vaporized and separated in a gaseous state within a long capillary column. technologynetworks.com Separation is based on the compound's boiling point and interactions with the column's stationary phase. For a moderately polar and relatively high molecular weight compound like this compound, derivatization (e.g., silylation of the hydroxyl group) might be necessary to increase its volatility and thermal stability for GC analysis.

Tandem Mass Spectrometry (MS/MS): This detection method offers enhanced selectivity compared to a single MS. thermofisher.com In a triple quadrupole MS/MS system, the first quadrupole selects the molecular ion of the target analyte (this compound). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), is extremely selective and minimizes interference from the matrix, allowing for very low detection limits. thermofisher.comlcms.cz

GC-MS/MS is particularly valuable for trace-level quantification of target compounds in highly complex samples, such as environmental or food matrices. lcms.czthermofisher.com

Pre Clinical Biological Activities and Mechanistic Investigations of Acetosellin

In Vitro Pharmacological Profiling of Acetosellin

The initial characterization of this compound's biological activity has been undertaken through a series of in vitro assays designed to identify its molecular targets and effects on cellular pathways.

Azaphilones as a class of compounds are recognized for their potential to inhibit various enzymes. rsc.org Specific testing of this compound has revealed interactions with certain enzymatic targets. In an assay for inhibitory activity against human cerebroside sulfotransferase (hCST), this compound initially showed potent inhibition, with a residual enzyme activity of just 11.86 ± 5.7%. However, this inhibitory activity was not observed upon repeated testing.

Further investigation into its enzyme inhibition profile showed that this compound did not significantly inhibit the proteases cathepsin K and S. The broader class of azaphilones, to which this compound belongs, has been noted for a wide range of biological activities, including enzyme inhibition. rsc.orgalitheagenomics.com

Table 1: Effect of this compound on Human Cerebroside Sulfotransferase (hCST) Activity

| Compound | Enzyme Target | Result of Initial Test (Residual Activity %) | Result of Repeated Test |

|---|---|---|---|

| This compound | Human Cerebroside Sulfotransferase (hCST) | 11.86 ± 5.7 | No inhibitory activity observed |

Reporter gene assays are a common tool for studying the regulation of gene expression and the activation of cellular signaling pathways. thermofisher.combmglabtech.compromega.jp These assays link a regulatory DNA sequence to a reporter gene—such as one encoding for luciferase or β-galactosidase—to measure the activation of specific pathways. creative-bioarray.com Despite the utility of this method, a review of the available scientific literature did not yield specific studies where reporter gene assays were used to elucidate signaling pathways directly mediated by this compound.

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of compounds for a specific biological activity. alitheagenomics.comox.ac.ukatcc.org This methodology is often applied to large, diverse chemical libraries to identify "hit" compounds. assay.works While HTS has been employed in the broader context of natural product discovery from fungal sources, there is no specific information available in the reviewed literature detailing the screening of this compound-specific libraries for pharmacological activities. mdpi.comresearchoutreach.org

Reporter Gene Assays to Elucidate this compound-Mediated Signaling Pathways

Cellular and Molecular Mechanisms of this compound Action

Research into the effects of this compound at the cellular level has focused on its impact on fundamental processes such as cell survival and the induction of cell death mechanisms.

The effect of this compound on the viability of human cells has been evaluated using the resazurin-based assay, which measures metabolic activity as an indicator of cell health. In one study, human embryonic kidney (HEK293) cells were treated with this compound over a concentration range of 0.1 µM to 30 µM. The results of this assay provided data on the compound's impact on cell viability. nih.govfrontiersin.orgresearchgate.net Additionally, a bioactive extract containing this compound was reported to cause a significant decrease in cancer cell growth and viability.

Table 2: Experimental Parameters for this compound Cell Viability Assay

| Parameter | Details |

|---|---|

| Cell Line | HEK293 (Human Embryonic Kidney) |

| Assay Type | Resazurin-based cell viability assay |

| Concentration Range | 0.1 µM – 30 µM |

| Positive Control | Etoposide |

| Vehicle Control | 0.3% DMSO |

The potential for this compound to induce programmed cell death (apoptosis) or pathological cell death (necrosis) has been considered. mdpi.comceon.rs While some fungal toxins and azaphilone analogues have been shown to induce apoptosis or necrosis in various cell types, specific studies detailing the analysis of this compound-induced apoptosis or necrosis pathways are not extensively documented in the available literature. mdpi.comresearchgate.netnih.gov One report noted that potent analogues from a bioactive extract that contained this compound were capable of inducing apoptosis. However, the direct contribution of this compound to this effect was not specified.

Impact of this compound on Gene Expression and Protein Regulation (Transcriptomics, Proteomics)

The comprehensive analysis of a compound's effect on gene and protein expression is fundamental to understanding its mechanism of action. Methodologies such as transcriptomics and proteomics are invaluable for identifying molecular changes and potential therapeutic targets. researchgate.netresearchgate.net For instance, integrated multi-omics approaches, including transcriptomics and proteomics, have been successfully employed to characterize the systemic alterations induced by other natural compounds and to identify potential drug targets. researchgate.netpharmacognosy.us

In the context of fungal secondary metabolites, these "omics" technologies are crucial for validating the effects of genetic modifications and for understanding the complex molecular pathways involved in their biosynthesis and bioactivity. researchgate.net While ¹H-NMR-based chemical profiling has been used to identify active constituents in cytotoxic extracts leading to the isolation of this compound, specific transcriptomic or proteomic studies detailing the global gene and protein expression changes induced by this compound itself are not extensively detailed in the current body of research. pharmacognosy.us Future investigations in this area would be critical to fully elucidate the molecular pathways modulated by this compound.

Subcellular Localization Studies of this compound and its Targets

Determining the subcellular location where a compound or its molecular targets reside is key to understanding its biological function. For related fungal secondary metabolites like Monascus pigments (MPs), which share the azaphilone core structure with this compound, subcellular localization of their biosynthetic enzymes has been investigated. researchgate.net These studies revealed a compartmentalized pathway, with enzymes located in various subcellular locations, including the mitochondria and cytosol. researchgate.net For example, the polyketide synthase MrPigA was found in the mitochondria, while other enzymes like the ketoreductase MrPigC and oxidoreductase MrPigE were located in the cytosol. researchgate.net

While direct studies on the subcellular localization of this compound within a specific organelle have not been detailed, mass spectrometry imaging of host plant tissues has shown that other azaphilones are primarily found in the aerial parts of the plant. researchgate.net This suggests a potential distribution pattern for this compound within the host organism, although further specific studies using techniques like immunofluorescence microscopy would be needed to pinpoint its precise location within the cell and to identify the subcellular compartments of its molecular targets. proteinatlas.orgnih.gov

Enzymatic and Protein Interaction Studies of this compound

This compound belongs to the azaphilone class of fungal polyketides. researchgate.net Derivatives of this class are known to possess a wide range of biological activities, which often stem from their ability to interact with and modulate the function of enzymes and other proteins. researchgate.netnih.gov The biosynthesis of this compound itself is a subject of enzymatic investigation, with studies suggesting it is formed through the condensation of two separate polyketide-derived moieties. nih.govuni-bonn.de This process is theorized to be catalyzed by polyketide synthases. nih.govuni-bonn.de

While the broader family of azaphilones has been shown to have enzyme-inhibiting properties, specific enzymatic targets and protein interaction partners for this compound have not been fully elucidated. nih.gov One study on marine-derived fungal metabolites reported weak acetylcholinesterase (AChE) inhibition by a related steroid, but not by this compound itself. A resazurin-based assay showed this compound lacked cytotoxicity at a concentration of 30 µM, but this study did not assess specific enzyme inhibition. uni-bonn.de Detailed enzymatic assays and protein binding studies are therefore required to identify the direct molecular targets of this compound and quantify these interactions, for example, by determining IC50 or dissociation constant (Kd) values.

In Vivo Pre-clinical Models for this compound Efficacy Studies (e.g., rodent models)

Pre-clinical in vivo studies using animal models, such as rodents, are a cornerstone of drug development, providing essential data on the efficacy and safety of a compound before it can be considered for human trials. frontiersin.orgijrpc.combiocytogen.com These models are used to simulate human diseases and evaluate the therapeutic potential of new chemical entities. ijrpc.comnih.gov

However, the available scientific literature on this compound indicates that its preclinical evaluation has primarily focused on its phytotoxic properties in plant-based models rather than on its therapeutic efficacy in rodent models of human disease. mdpi.com Consequently, there is a lack of data regarding the performance of this compound in in vivo animal efficacy studies for conditions such as cancer or inflammatory diseases.

Animal Models of Disease for this compound Efficacy Evaluation (e.g., phytotoxic activity in plants)

The primary efficacy evaluation of this compound has been conducted using plant models to investigate its phytotoxic activity. mdpi.com this compound was originally isolated from the fungus Cercosporella acetosella, which is a pathogen that causes leaf spots on the weed Rumex acetosella (red sorrel). mdpi.comresearchgate.net This context points to its natural role as a fungal phytotoxin, a compound produced by fungi that is toxic to plants. mdpi.com

Laboratory bioassays have confirmed the phytotoxic effects of this compound. These studies serve as a model for evaluating its efficacy as a potential mycoherbicide. mdpi.com The compound was shown to inhibit the root elongation of both a dicotyledonous plant, Lepidium sativum (garden cress), and a monocotyledonous plant, Zea mays (maize), demonstrating a broad spectrum of activity. mdpi.com This phytotoxic potential is a key characteristic, suggesting that this compound's efficacy is primarily evaluated in the context of agriculture and weed management rather than human therapeutics. mdpi.comfrontiersin.org

| Test Organism | Observed Effect | Concentration | Reference |

|---|---|---|---|

| Lepidium sativum (Garden Cress) | Inhibition of root elongation | 6.4 × 10-4 M | mdpi.com |

| Zea mays (Maize) | Inhibition of root elongation | 6.4 × 10-4 M | mdpi.com |

Pharmacodynamic Biomarker Identification in Pre-clinical Studies

Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response to a therapeutic intervention and are crucial in drug development to demonstrate target engagement and to guide dose selection. nih.govmdpi.comatlasantibodies.com The identification of such biomarkers typically occurs during preclinical and clinical studies, where changes in the biomarker can be correlated with the compound's mechanism of action and efficacy. crownbio.comcrownbio.com

Given that the preclinical investigation of this compound has been confined to its phytotoxic effects in plant systems, there are no reported studies on the identification of pharmacodynamic biomarkers in animal models. mdpi.com Research in this area would be contingent on future in vivo studies in animal systems, which would be necessary to identify and validate any potential PD biomarkers related to this compound's activity.

Histopathological and Immunohistochemical Analyses in Animal Tissues

Histopathological and immunohistochemical analyses are essential tools in preclinical toxicology and efficacy studies. cancer.govnih.gov These methods involve the microscopic examination of tissue to detect morphological changes and to visualize the expression and localization of specific proteins within the tissue architecture, respectively. drbestprice.comijsurgery.com Such analyses provide critical information on a compound's effect on organs at a cellular level.

As the in vivo research on this compound has not involved animal models, there is no available data from histopathological or immunohistochemical analyses of animal tissues following treatment with this compound. mdpi.com The application of these analytical techniques would depend on future preclinical efficacy and toxicology studies conducted in relevant animal models.

Metabolomic and Lipidomic Profiling in this compound-Treated Organisms

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the metabolomic and lipidomic consequences of this compound exposure in any biological system. To date, no specific studies have been published that detail the global or targeted analysis of metabolites (metabolomics) or lipids (lipidomics) in organisms following treatment with this fungal secondary metabolite.

While the phytotoxic effects of this compound, such as the inhibition of root elongation in plants like Lepidium sativum (cress) and Zea mays (maize), have been documented, the underlying biochemical mechanisms at the metabolic level remain uninvestigated mdpi.com. The isolation of this compound has been reported from fungi, for instance, from the mycelia of Cercosporella acetosella, the pathogen responsible for leaf spots on the weed Rumex acetosella mdpi.com. However, research has primarily focused on its identification, chemical structure, and general biological activities rather than its specific impact on metabolic pathways.

Therefore, this section cannot provide detailed research findings or data tables on the metabolomic and lipidomic profiling in this compound-treated organisms, as such data does not currently exist in the accessible scientific domain. Further research is required to elucidate how this compound may alter cellular metabolism and lipid profiles, which could, in turn, shed light on the mechanisms behind its observed biological activities.

Structure Activity Relationship Sar Studies of Acetosellin and Its Analogs

Correlations Between Acetosellin Structural Motifs and Biological Potency

This compound is a member of the azaphilone class of fungal polyketides. The characteristic structural motif of these compounds is a highly oxygenated pyrano-quinone bicyclic core which features a chiral quaternary carbon center. nih.govscispace.combindingdb.orgnih.govumich.edu This core scaffold is fundamental to their biological activity. The vast structural diversity within the azaphilone family, which gives rise to a wide spectrum of biological activities including antimicrobial, cytotoxic, anti-inflammatory, and antioxidant effects, is primarily due to variations in peripheral substitutions and the cyclization of different side chains. nih.govscispace.comresearchgate.netmdpi.com

The dimerization of polyketide chains is another source of structural complexity and biological activity. scispace.com Specific structural elements have been directly correlated with biological potency. For instance, in a study of geumsanols, a class of azaphilone derivatives, the presence of a double bond at the C-11 and C-12 positions was identified as a critical feature for their cytotoxic activity. nih.gov Furthermore, a screening of 11 different azaphilone derivatives against tau protein aggregation, a hallmark of Alzheimer's disease, revealed that all tested compounds exhibited some level of inhibitory activity, underscoring the potential of the core azaphilone motif in targeting this pathological process. bindingdb.org The biosynthesis of this compound itself is intriguing, involving the assembly of two separate polyketide chains to form the final product. frontiersin.org

Table 1: Biological Activities of Various Azaphilone Structural Motifs

| Compound/Class | Structural Motif | Correlated Biological Activity | Reference(s) |

| Azaphilones | Pyrano-quinone bicyclic core, chiral quaternary center | General antimicrobial, cytotoxic, anti-inflammatory, antioxidant | nih.govresearchgate.net |

| Geumsanols | Azaphilone core with C-11/C-12 double bond | Cytotoxicity | nih.gov |

| Asperbenzaldehyde | Azaphilone precursor | Tau aggregation inhibition | bindingdb.org |

| Peyronellone A/B | Tetracyclic caged adduct of azaphilone | Antioxidant, hypoxia-protective activity | nih.gov |

| N-containing Azaphilones | Pyrone oxygen replaced by nitrogen | Modulated biological activities | scispace.com |

Identification of Key Pharmacophoric Features in this compound

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The azaphilone skeleton, including that of this compound, is considered a "privileged scaffold" or a potentially valuable pharmacophore for drug development due to its wide range of biological activities. rasayanjournal.co.inresearchgate.netuni-bonn.de

The key pharmacophoric features of the azaphilone class can be inferred from their common structural characteristics:

A Hydrogen Bond Acceptor/Donor System: The highly oxygenated pyrano-quinone core contains multiple oxygen atoms (in carbonyl, ether, and hydroxyl groups) that can act as hydrogen bond acceptors. Hydroxyl substituents, when present, can also serve as hydrogen bond donors. These features are critical for interaction with biological targets. nih.govx-mol.net

Hydrophobic Regions: The bicyclic core and any associated alkyl or acyl side chains provide hydrophobic surfaces that can engage in van der Waals interactions with nonpolar regions of a target protein's binding site. dovepress.comnih.gov

Aromatic System: The quinone and pyran rings contribute to the aromaticity and planarity of the core, which can be important for stacking interactions with aromatic amino acid residues in a binding pocket. nih.govnih.gov